

# CAS number and molecular formula for (R)-2-(1-Aminoethyl)phenol

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## Compound of Interest

Compound Name: (R)-2-(1-Aminoethyl)phenol

Cat. No.: B043574

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## An In-depth Technical Guide to (R)-2-(1-Aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(R)-2-(1-Aminoethyl)phenol** is a chiral amine of significant interest in pharmaceutical research and development. Its unique structural combination of a phenol group and a chiral aminoethyl moiety makes it a valuable building block for the synthesis of complex molecular architectures and pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of **(R)-2-(1-Aminoethyl)phenol**, detailed experimental protocols for its synthesis and analysis, and a summary of its applications in drug discovery and analytical chemistry.

## Chemical and Physical Properties

**(R)-2-(1-Aminoethyl)phenol**, with the CAS number 123983-05-1, is a solid at room temperature.<sup>[1]</sup> It is recognized for its role as a key intermediate in the development of various pharmaceutical agents. The fundamental properties of this compound are summarized in the table below.

Property	Value	Reference
CAS Number	123983-05-1	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C8H11NO	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	137.18 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
IUPAC Name	(R)-2-(1-aminoethyl)phenol	<a href="#">[2]</a>
Physical Form	Solid	<a href="#">[1]</a>
Melting Point	87-88 °C	<a href="#">[5]</a>
Boiling Point (Predicted)	246.3 ± 15.0 °C	<a href="#">[5]</a>
Storage Temperature	2-8 °C, sealed in dry, dark place	<a href="#">[1]</a> <a href="#">[6]</a>
Purity	Typically ≥95%	<a href="#">[3]</a>

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **(R)-2-(1-Aminoethyl)phenol**. Below is a summary of expected spectroscopic characteristics.

Spectroscopic Technique	Expected Characteristics
<sup>1</sup> H NMR	Signals corresponding to aromatic protons, the methine proton of the ethyl group, the methyl protons, the amine protons, and the hydroxyl proton.
<sup>13</sup> C NMR	Resonances for the aromatic carbons, the methine carbon, and the methyl carbon.
Infrared (IR) Spectroscopy	Characteristic absorption bands for O-H (broad), N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretching vibrations. <a href="#">[7]</a>
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound.

Note: Specific spectral data for **(R)-2-(1-Aminoethyl)phenol** can be found in various chemical databases.[\[6\]](#)[\[8\]](#)

## Synthesis and Purification

While custom synthesis is often available from commercial suppliers, a general understanding of the synthetic routes is beneficial. The synthesis of the related achiral compound, 2-(2-aminoethyl)phenol, involves the reduction of a nitrovinyl precursor, which provides a basis for a potential synthetic pathway.

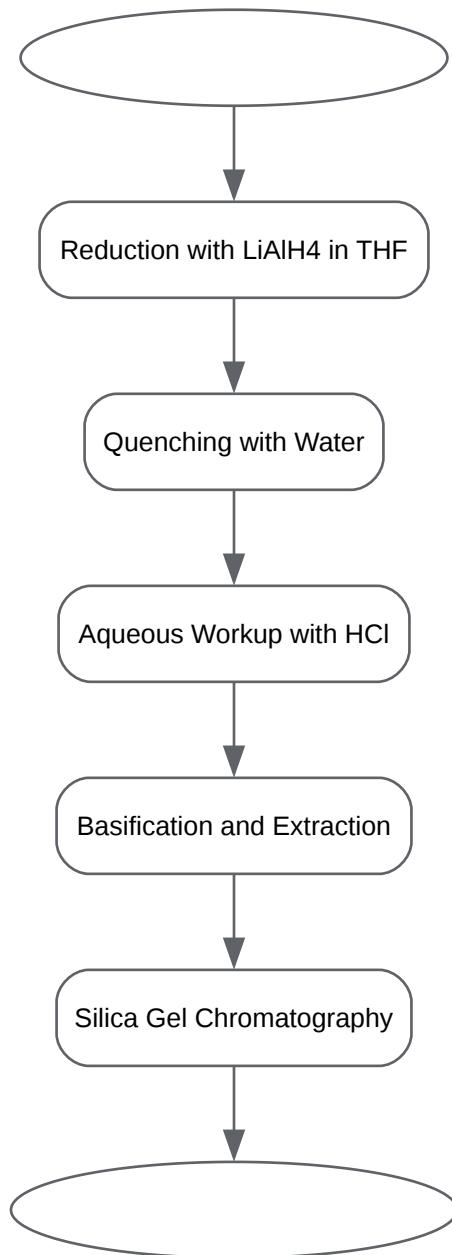
## Experimental Protocol: Synthesis of 2-(2-Aminoethyl)phenol (Illustrative)

The following protocol for the synthesis of the related compound 2-(2-aminoethyl)phenol is adapted from the literature and illustrates a common synthetic strategy.[\[2\]](#)

- Preparation of the Reaction Mixture: A solution of 2-(2-nitrovinyl)phenol (5.21 mmol) in tetrahydrofuran (THF, 12 mL) is prepared.
- Reduction: The solution from step 1 is added dropwise over 1 hour to a stirred and cooled (0 °C) suspension of lithium aluminum hydride (LiAlH<sub>4</sub>, 17.18 mmol) in THF (6 mL) under an inert atmosphere.
- Reaction Progression: The reaction mixture is stirred for an additional 2 hours at room temperature.
- Quenching: The reaction is cooled to 0 °C, and water is carefully added to quench the excess LiAlH<sub>4</sub>.
- Workup: The organic solvent is removed under reduced pressure. The residue is dissolved in 10% hydrochloric acid (HCl, 40 mL) and washed twice with ethyl acetate (EtOAc, 20 mL). The combined organic layers are extracted twice with 10% HCl (20 mL).
- Basification and Extraction: The combined aqueous layers are treated with tartaric acid, and the pH is adjusted to >10 with concentrated ammonia (NH<sub>3</sub>). The aqueous layer is then extracted three times with chloroform (30 mL).

- Drying and Concentration: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrated under reduced pressure.
- Purification: The crude product is purified by silica gel chromatography to yield the final product.

## Synthesis Workflow



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Caption: Workflow for the synthesis of 2-(2-aminoethyl)phenol.

## Applications in Research and Drug Development

**(R)-2-(1-Aminoethyl)phenol** serves as a versatile intermediate in the synthesis of more complex molecules. Its chirality is particularly important in drug development, where enantiomeric purity can be critical for therapeutic efficacy and safety.

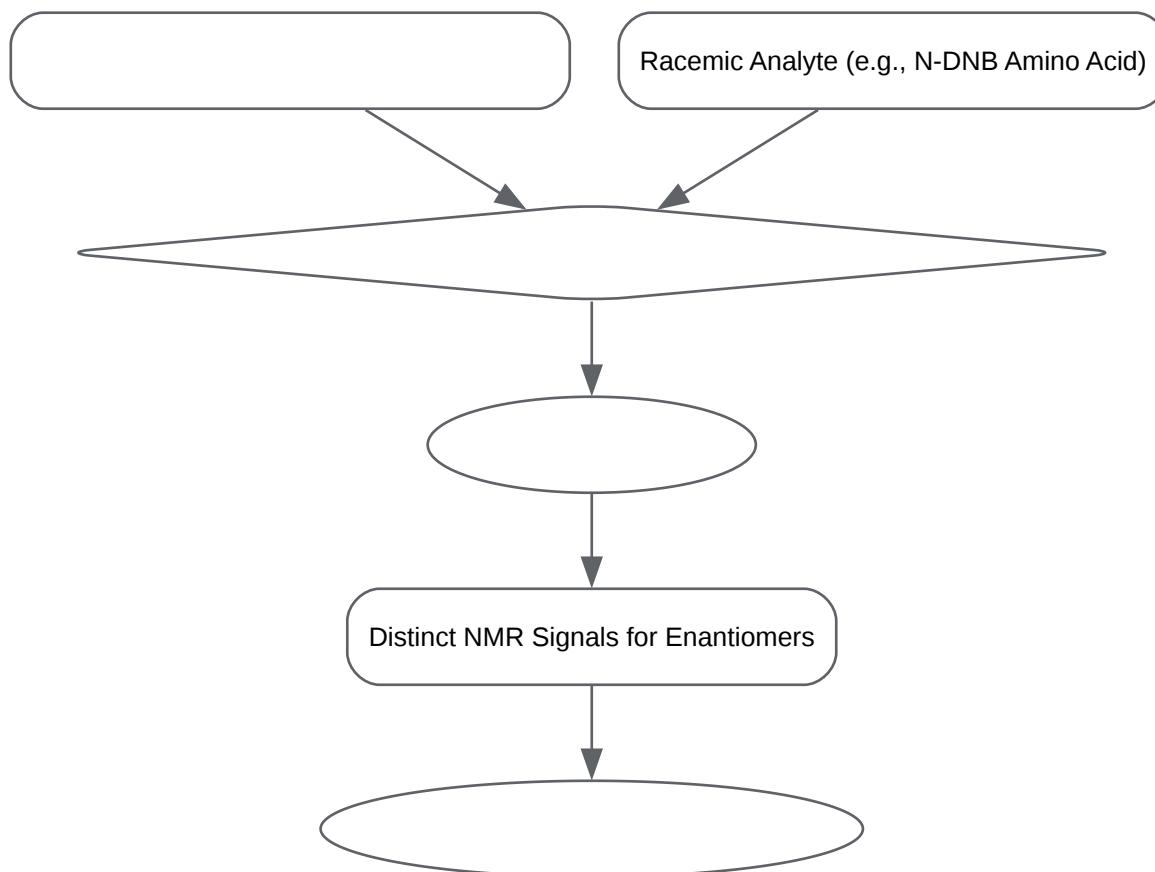
### Chiral Building Block

The primary application of **(R)-2-(1-Aminoethyl)phenol** is as a chiral building block. The presence of both a nucleophilic amine and a phenolic hydroxyl group allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds for drug discovery programs.

### Chiral Solvating Agent in NMR Spectroscopy

A derivative of **(R)-2-(1-Aminoethyl)phenol** has been successfully employed as a chiral solvating agent (CSA) for the determination of the absolute configuration of N-3,5-dinitrobenzoyl derivatives of amino acids using NMR spectroscopy.<sup>[9]</sup> This application highlights the utility of this scaffold in the development of new analytical methods for stereochemical analysis.

### Logical Relationship for Chiral Recognition



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Caption: Use of an **(R)-2-(1-Aminoethyl)phenol** derivative in chiral recognition.

## Safety and Handling

**(R)-2-(1-Aminoethyl)phenol** should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The compound is classified as a warning, with hazard statements indicating it may cause skin irritation, serious eye irritation, and respiratory irritation.[\[1\]](#)

Hazard Statement	Code
Causes skin irritation	H315
Causes serious eye irritation	H319
May cause respiratory irritation	H335

## Conclusion

**(R)-2-(1-Aminoethyl)phenol** is a valuable and versatile chiral building block with significant potential in pharmaceutical and chemical research. Its well-defined structure and dual functional groups make it an attractive starting material for the synthesis of a wide range of target molecules. The applications of its derivatives as chiral solvating agents also underscore its importance in the field of stereochemistry. Further exploration of this compound and its analogues is likely to lead to the discovery of novel therapeutic agents and analytical tools.

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